molecular formula C11H11NO3 B2546004 4-Ethoxy-1H-indole-2-carboxylic acid CAS No. 29970-01-2

4-Ethoxy-1H-indole-2-carboxylic acid

Cat. No. B2546004
CAS RN: 29970-01-2
M. Wt: 205.213
InChI Key: LJWIZTFZBBEWOJ-UHFFFAOYSA-N
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Description

4-Ethoxy-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which is a compound of interest due to its biological and medicinal relevance. The ethoxy group at the fourth position of the indole ring distinguishes it from other hydroxyindole carboxylic acids and contributes to its unique chemical properties.

Synthesis Analysis

The synthesis of related hydroxyindole carboxylic acids has been reported, starting from benzyloxyindoles which are converted to carbethoxy derivatives using ethyl chloroformate on their Grignard reagents. Subsequent alkaline hydrolysis and debenzylation yield the hydroxyindole carboxylic acids . Although the specific synthesis of 4-ethoxy-1H-indole-2-carboxylic acid is not detailed, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, has been analyzed. The indole moiety is planar, and the ethoxy-carbonyl group at C2 forms dihedral angles with the rest of the molecule. This suggests that the ethoxy group in 4-ethoxy-1H-indole-2-carboxylic acid may also influence the overall molecular conformation .

Chemical Reactions Analysis

The transformation of sulfomethyl groups to formyl functions in indole carboxylates has been demonstrated, which involves the elimination of SO2, hydrolysis, and oxidation steps. This process does not require protection at the N1 position of the indole, indicating a potential pathway for modifying the indole ring of 4-ethoxy-1H-indole-2-carboxylic acid . Additionally, the replacement of a sulfonic acid functionality by chlorine in indole carboxylates has been achieved, which could be relevant for further functionalization of the indole ring .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-ethoxy-1H-indole-2-carboxylic acid are not directly reported, the properties of similar indole derivatives can provide insights. For instance, the planarity of the indole ring and the presence of substituents such as ethoxy groups can affect the molecule's hydrogen bonding capability and dimerization potential . The reactivity of the indole ring towards various reagents, as shown in the synthesis of formyl and chloromethyl derivatives, also indicates the potential for diverse chemical transformations .

Scientific Research Applications

Synthetic Applications

  • The development of new synthetic intermediates, such as 4- or 6-chloromethyl-1H-indole-2-carboxylates, through the elimination of SO2 from 2-ethoxycarbonyl-1H-indole-4- or 6-methanesulfonic acids, has been reported. These intermediates are accessible by Fischer-type indolization, highlighting the versatility of indole derivatives in synthetic chemistry (Pete & Parlagh, 2003).

Inhibition of β-Amyloid Aggregation

  • Indole-2-carboxylic acid derivatives, specifically designed and synthesized for their potential to inhibit β-amyloid (Aβ) fibril assembly, were evaluated. Despite the innovative approach, the activities of these compounds were found to be insignificant, indicating the complexity of targeting Aβ aggregation (Lee & Jeon, 2005).

Proton Shuttles for Selective Functionalization

  • Research into the use of 2-arylbenzoic acids as proton shuttles for the direct arylation of indoles has identified 3-ethoxy-2-phenylbenzoic acid as providing superior yield and selectivity. This study contributes to the understanding of selective functionalization of indole C-H bonds, relevant for developing synthetic methodologies (Jing-Jing Pi et al., 2018).

Novel Indole-Benzimidazole Derivatives

  • The synthesis of novel indole-benzimidazole derivatives from indole-3-carboxylic acids demonstrates the utility of indole derivatives in medicinal chemistry. These derivatives were prepared under high-temperature conditions, highlighting the potential for creating new therapeutic agents (Xin-ying Wang et al., 2016).

Photophysical Behavior and Applications

  • A new 4-aza-indole derivative was studied for its photophysical properties in various solvents, showing reverse solvatochromism behavior and high quantum yield independent of solvent polarity. This suggests potential applications in bio-analytical sensors, labeling agents, and optoelectronic devices (Ebru Bozkurt & Ş. D. Doğan, 2018).

Antimicrobial Activities

  • A series of indole-2-carboxylic acid derivatives were synthesized and screened for their antibacterial and antifungal activities. These compounds exhibited significant antibacterial and moderate antifungal activities, underscoring the potential of indole derivatives in developing new antimicrobial agents (G. Raju et al., 2015).

Future Directions

Indole derivatives, including 4-Ethoxy-1H-indole-2-carboxylic acid, continue to attract interest due to their significant biological activities. Future research may focus on the synthesis of novel indole derivatives and the exploration of their potential applications in medicine .

properties

IUPAC Name

4-ethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-10-5-3-4-8-7(10)6-9(12-8)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWIZTFZBBEWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-1H-indole-2-carboxylic acid

CAS RN

29970-01-2
Record name 4-ethoxy-1H-indole-2-carboxylic acid
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